molecular formula C8H8O2 B14644621 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- CAS No. 55182-58-6

2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene-

Cat. No.: B14644621
CAS No.: 55182-58-6
M. Wt: 136.15 g/mol
InChI Key: ANUKRSLZKUIBBN-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadienone, characterized by the presence of a methoxy group and a methylene group attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-methoxy-4-methyl-4-phenyl-2,5-cyclohexadienone. This reaction is typically carried out in methanol or benzene under irradiation with a mercury lamp . Another method involves the Birch reduction of methyl 3-phenylbenzoate followed by alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors to ensure efficient conversion and high yields. The choice of solvent and reaction conditions is optimized to minimize side reactions and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, cyclohexenones, and various substituted cyclohexadienones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- involves its ability to undergo photochemical and oxidative reactions. These reactions can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The compound’s methoxy and methylene groups play a crucial role in its reactivity and the formation of specific products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methylene groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

55182-58-6

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

2-methoxy-4-methylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H8O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H2,2H3

InChI Key

ANUKRSLZKUIBBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C)C=CC1=O

Origin of Product

United States

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